2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine
Overview
Description
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its lower toxicity and higher efficacy compared to other similar compounds . It is primarily used as a plant growth regulator and cytokinin oxidase/dehydrogenase inhibitor .
Preparation Methods
The synthesis of 2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine involves several steps. One common method is the Balz-Schiemann reaction, which starts with the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the selective reaction of 2,6-diaminopurine at the 2-amino group . Industrial production methods often involve the use of protecting groups to simplify purification and improve yields .
Chemical Reactions Analysis
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The 6-chloro substituent in 2-fluoro-6-chloropurines is often selectively displaced by amines.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Nucleophilic Displacements: These reactions make the compound useful as a synthetic intermediate for medicinal chemistry and chemical biology studies.
Common reagents used in these reactions include aqueous fluoroboric acid, amines, and phase transfer catalysts . Major products formed from these reactions include various substituted purines and nucleosides .
Scientific Research Applications
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate for the preparation of other fluorinated purines.
Biology: It acts as a cytokinin oxidase/dehydrogenase inhibitor, affecting plant growth and development.
Medicine: Fluorinated purines are used in biomedical research for their diverse biological activities.
Industry: It is used in agriculture to increase crop yields by promoting plant growth.
Mechanism of Action
The compound exerts its effects by inhibiting cytokinin oxidase/dehydrogenase enzymes, which are involved in the regulation of cytokinin levels in plants . This inhibition leads to increased cytokinin levels, promoting cell division and growth . The molecular targets include cytokinin receptors and the ARR5 gene, which is part of the cytokinin signaling pathway .
Comparison with Similar Compounds
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine is compared with other similar compounds such as:
2-Chloro-6-(3-methoxyanilino)purine: This compound is also a cytokinin oxidase/dehydrogenase inhibitor but has different efficacy and toxicity profiles.
2,6-Difluoropurines: These compounds have different substitution patterns and biological activities.
The uniqueness of this compound lies in its lower toxicity and higher efficacy compared to its analogs .
Properties
CAS No. |
1089014-47-0 |
---|---|
Molecular Formula |
C12H10FN5O |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-fluoro-N-(3-methoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H10FN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18) |
InChI Key |
KJBRXNXZODWCMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)F |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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